2,2-Bis(bromomethyl)-1,3-propanediol
Overview
Description
Synthesis Analysis
The synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol involves the reaction of 2,2'-bis(bromomethyl)-1,3-propanediol with various arylphosphorodichloridates in the presence of triethylamine in dry tetrahydrofuran at room temperature. This method leads to the production of 2-aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides, showcasing the compound's versatility in forming phosphorus-containing derivatives (Babu et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(hydroxymethyl)-1,3-propanediol, shows a preference for forming hydrogen bonds, which combine to form sheets in the crystalline state. This indicates that 2,2-Bis(bromomethyl)-1,3-propanediol might exhibit similar tendencies to engage in hydrogen bonding due to the presence of bromomethyl groups (Fernandes et al., 2002).
Chemical Reactions and Properties
The oxidative debromination of 2,2-Bis(bromomethyl)-1,3-propanediol by UV/persulfate processes results in the formation of bromate through the oxidation of bromide ions released from the compound. This reaction is influenced by pH, with debromination rates increasing with pH, indicating the compound's reactive nature under certain conditions (Sun et al., 2019).
Physical Properties Analysis
Studies on the absorption, distribution, metabolism, and excretion of 2,2-Bis(bromomethyl)-1,3-propanediol in rats have shown that after oral administration, a significant portion of the dose is excreted in the urine predominantly as a glucuronide metabolite. This indicates the compound's bioavailability and metabolic transformation in biological systems (Hoehle et al., 2009).
Chemical Properties Analysis
The genotoxic potential of 2,2-Bis(bromomethyl)-1,3-propanediol has been observed to be higher in target cells like UROtsa cells compared to non-target cells like primary rat hepatocytes. This increased susceptibility to DNA damage in target cells may relate to deficiencies in antioxidant or metabolic capabilities, highlighting the compound's chemical reactivity and potential health risks (Kong et al., 2013).
Scientific Research Applications
Synthetic Organic Chemistry
- Summary of Application : Biphenyl compounds like “2,2-Bis(bromomethyl)-1,1-binaphthyl” are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Results or Outcomes : Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry. A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Preparation of Mononuclear Rhodium (III) Complex
- Summary of Application : “2,2-Bis(bromomethyl)-1,1-biphenyl” was used in the preparation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring .
- Results or Outcomes : The outcome of this application is the formation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring .
Preparation of Chiral Atropoisomeric α,α-Disubstituted Glycine
- Summary of Application : “2,2-Bis(bromomethyl)-1,1-biphenyl” was also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .
- Results or Outcomes : The outcome of this application is the formation of a new chiral atropoisomeric α,α-disubstituted glycine .
Preparation of Hydrobromic Acid
- Summary of Application : “2,2-Bis(bromomethyl)-1,1-biphenyl” was used in the preparation of hydrobromic acid .
- Results or Outcomes : The outcome of this application is the formation of hydrobromic acid .
Preparation of Organic Building Blocks
Safety And Hazards
properties
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGKEQJSLOLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CBr)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O2 | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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DSSTOX Substance ID |
DTXSID9020164 | |
Record name | Pentaerythritol dibromide | |
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Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-bis(bromomethyl)-1,3-propanediol is an off-white powder. (NTP, 1992), Other Solid, Off-white hygroscopic solid; [CAMEO] | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Boiling Point |
455 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 38 g/L at 25 °C | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Density |
2.2 (NTP, 1992) - Denser than water; will sink | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Vapor Pressure |
0.000013 [mmHg] | |
Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Product Name |
2,2-Bis(bromomethyl)-1,3-propanediol | |
Color/Form |
Needles from benzene | |
CAS RN |
3296-90-0 | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Record name | Pentaerythritol dibromide | |
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Record name | Dibromoneopentyl glycol | |
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Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |
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Record name | 2,2-bis(bromomethyl)propane-1,3-diol | |
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Record name | PENTAERYTHRITOL DIBROMIDE | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Melting Point |
228 to 230 °F (NTP, 1992), 113 °C | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |
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Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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